molecular formula C8H8BrNO3S B2376691 Methyl-2-bromoacetamidothiophene-3-carboxylate CAS No. 127648-94-6

Methyl-2-bromoacetamidothiophene-3-carboxylate

Cat. No.: B2376691
CAS No.: 127648-94-6
M. Wt: 278.12
InChI Key: AWBRULIUSXEIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-2-bromoacetamidothiophene-3-carboxylate is a chemical compound with the molecular formula C8H8BrNO3S. It is known for its versatile applications in scientific research, particularly in the fields of drug development, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl-2-bromoacetamidothiophene-3-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, which is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Methyl-2-bromoacetamidothiophene-3-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.

    Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often altering its reactivity and properties.

Common Reagents and Conditions

    Substitution Reactions: Typically use nucleophiles such as amines or thiols under mild conditions.

    Oxidation Reactions: Often employ oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

Methyl-2-bromoacetamidothiophene-3-carboxylate is used in diverse scientific research applications, including:

    Drug Development: It serves as a building block for synthesizing pharmaceutical compounds.

    Materials Science: Utilized in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: Acts as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of Methyl-2-bromoacetamidothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom can participate in substitution reactions, leading to the formation of new derivatives with potential biological activity. Additionally, its thiophene ring structure contributes to its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-Bromothiophene-2-carboxylate
  • Methyl 2-Bromothiophene-3-carboxylate

Uniqueness

Methyl-2-bromoacetamidothiophene-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. Its combination of a bromine atom and a thiophene ring makes it particularly valuable in synthetic chemistry and materials science .

Properties

IUPAC Name

methyl 2-[(2-bromoacetyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-13-8(12)5-2-3-14-7(5)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBRULIUSXEIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.